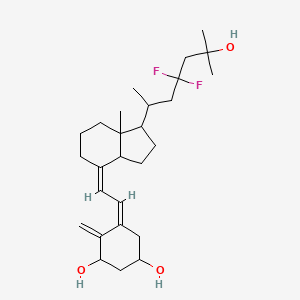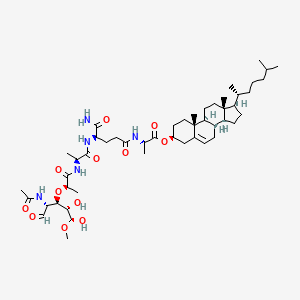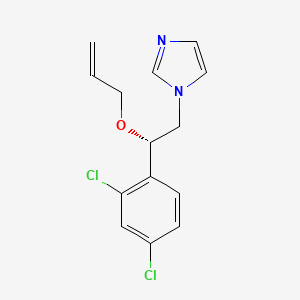
25-OH-DF-D3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 25-OH-DF-D3 is a complex organic molecule characterized by multiple functional groups, including hydroxyl, difluoro, and methylidene groups This compound is notable for its intricate structure, which includes a cyclohexane ring and an indene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 25-OH-DF-D3 involves multiple steps, each requiring precise reaction conditions. The initial step typically involves the preparation of the indene moiety, followed by the introduction of the difluoro and hydroxyl groups. The cyclohexane ring is then constructed through a series of cyclization reactions. The final step involves the formation of the methylidene groups under controlled conditions to ensure the correct geometric configuration.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include rigorous purification steps, such as chromatography and crystallization, to isolate the desired product. The use of advanced analytical techniques, such as NMR and mass spectrometry, would be essential for quality control.
Analyse Des Réactions Chimiques
Types of Reactions
25-OH-DF-D3: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The difluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the double bonds would result in saturated hydrocarbons.
Applications De Recherche Scientifique
25-OH-DF-D3: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity due to the presence of difluoro groups.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 25-OH-DF-D3 involves its interaction with specific molecular targets. The difluoro groups enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The hydroxyl groups may participate in hydrogen bonding, further stabilizing the compound’s interaction with its target. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Difluoro-6-hydroxy-6-methylheptan-2-yl: derivatives
Hexahydro-1H-inden-4-ylidene: compounds
Cyclohexane-1,3-diol: derivatives
Uniqueness
The uniqueness of 25-OH-DF-D3 lies in its combination of functional groups and geometric configuration. The presence of difluoro groups imparts unique chemical properties, such as increased stability and reactivity, compared to similar compounds. Additionally, the specific arrangement of the cyclohexane and indene moieties contributes to its distinct chemical behavior.
Propriétés
Numéro CAS |
98040-59-6 |
|---|---|
Formule moléculaire |
C27H42F2O3 |
Poids moléculaire |
452.6 g/mol |
Nom IUPAC |
(5Z)-5-[(2Z)-2-[1-(4,4-difluoro-6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H42F2O3/c1-17(15-27(28,29)16-25(3,4)32)22-10-11-23-19(7-6-12-26(22,23)5)8-9-20-13-21(30)14-24(31)18(20)2/h8-9,17,21-24,30-32H,2,6-7,10-16H2,1,3-5H3/b19-8-,20-9- |
Clé InChI |
RULUGCIDKTYTMP-ZVUGKNKDSA-N |
SMILES |
CC(CC(CC(C)(C)O)(F)F)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
SMILES isomérique |
CC(CC(CC(C)(C)O)(F)F)C1CCC\2C1(CCC/C2=C/C=C\3/CC(CC(C3=C)O)O)C |
SMILES canonique |
CC(CC(CC(C)(C)O)(F)F)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Synonymes |
1-25-dihydroxy-23,23-difluorovitamin D3 1-alpha-25-dihydroxy-23,23-difluorovitamin D3 25-OH-DF-D3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-ethyl-2-[7-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)hepta-1,3,5-trien-1-yl]-1,3-benzoxazol-3-ium](/img/structure/B1232611.png)









